2-((Azido-PEG8-carbamoyl)methoxy)acetic acid
描述
Chemical Nomenclature and Structural Identity
This compound represents a sophisticated polyethylene glycol-based chemical linker with well-defined structural characteristics that enable its specialized biochemical applications. The compound's systematic International Union of Pure and Applied Chemistry nomenclature is 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid, which precisely describes its complex molecular architecture. This nomenclature reveals the presence of multiple ethoxy units forming the polyethylene glycol backbone, terminated with azide and carboxylic acid functional groups.
The molecular identity of this compound is characterized by the chemical formula C22H42N4O12 and a molecular weight of 554.6 grams per mole. The Chemical Abstracts Service registry number 846549-37-9 provides unique identification for this compound in chemical databases and literature. Alternative nomenclature includes O-(2-Azidoethyl)-O-[2-(diglycolyl-amino)ethyl]heptaethylene glycol and Azido-polyethylene glycol-acid (n=8), which emphasize different structural aspects of the molecule. The Simplified Molecular Input Line Entry System representation C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCC(=O)O provides a linear description of the molecular structure for computational applications.
The structural complexity of this compound encompasses three distinct functional domains that contribute to its versatility. The azide group (-N3) serves as a reactive terminus capable of participating in bioorthogonal chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition reactions. The polyethylene glycol spacer consisting of eight ethylene oxide units provides water solubility, biocompatibility, and conformational flexibility that reduces steric hindrance in biological systems. The terminal carboxylic acid group enables coupling reactions with primary amine groups through standard amide bond formation chemistry using activating agents.
Historical Development of Azido-PEG Carbamoyl Derivatives
The development of azido-terminated polyethylene glycol derivatives emerged from the broader evolution of polyethylene glycol modification chemistry that began in the early 1970s. Initial research into polyethylene glycol conjugation focused on extending the circulation half-life of therapeutic proteins and reducing immunogenicity through covalent attachment of inert polymer chains. The first polyethylene glycol-modified protein approved by regulatory authorities was ADAGEN (pegademase bovine) in March 1990, which established the clinical value of polyethylene glycol conjugation technology.
The incorporation of azide functionality into polyethylene glycol derivatives represented a significant advancement in bioconjugation chemistry, driven by the need for more selective and efficient coupling reactions. Research published in 2007 described facile synthesis methods for azido-terminated heterobifunctional polyethylene glycol derivatives, including compounds with both azide and carboxyl end groups. These synthetic approaches utilized ring-opening polymerization of ethylene oxide with allyl alcohol as an initiator, followed by two-step modification to introduce azido functionality. The development of these azido-polyethylene glycol derivatives coincided with the emergence of click chemistry as a powerful tool for bioconjugation applications.
The specific carbamoyl derivative structure found in this compound reflects continued refinement of polyethylene glycol linker design to optimize bioconjugation properties. The incorporation of carbamoyl functionality provides additional sites for chemical modification while maintaining the beneficial properties of polyethylene glycol spacing. Contemporary synthesis of these derivatives benefits from improved understanding of reaction mechanisms and purification techniques that enable high-yield production of well-defined molecular structures.
Click chemistry development has progressed through multiple generations of reactions, each offering distinct advantages for bioconjugation applications. First-generation click chemistry employed copper(I) catalysts to accelerate reactions between azides and terminal alkynes, though copper toxicity limited biological applications. Second-generation approaches utilized strain-promoted azide-alkyne mechanisms with cyclooctyne derivatives to eliminate copper requirements. Third-generation click chemistry introduced tetrazine-trans-cyclooctene ligation reactions that provide rapid reaction rates suitable for in vivo applications.
Biochemical Significance of this compound
The biochemical significance of this compound stems primarily from its role as a non-cleavable linker in proteolysis targeting chimera synthesis. Proteolysis targeting chimeras represent a revolutionary approach to targeted protein degradation that utilizes the cellular ubiquitin-proteasome system to eliminate disease-associated proteins. In these systems, this compound serves to connect ligands that bind target proteins with ligands that recruit E3 ubiquitin ligases, facilitating the formation of ternary complexes that lead to target protein ubiquitination and subsequent proteasomal degradation.
The polyethylene glycol spacer component provides several biochemically advantageous properties that enhance proteolysis targeting chimera function. The hydrophilic nature of polyethylene glycol increases water solubility of the conjugated molecules, improving their bioavailability and cellular uptake. The flexible polymer chain allows conformational freedom that can accommodate the geometric requirements for simultaneous binding to target proteins and E3 ligases. Additionally, polyethylene glycol conjugation typically reduces immunogenicity and extends circulation half-life of therapeutic molecules.
The azide functionality enables bioorthogonal conjugation reactions that proceed efficiently under physiological conditions without interfering with native cellular processes. Bioorthogonal chemistry is particularly valuable for proteolysis targeting chimera construction because it allows selective modification of biomolecules in complex biological environments. The azide group can react with alkyne-functionalized molecules through copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages. Alternatively, strain-promoted azide-alkyne cycloaddition reactions with cyclooctyne derivatives provide copper-free bioconjugation suitable for living cell applications.
The carboxylic acid terminus provides versatile coupling chemistry for attachment to amine-containing molecules through standard amide bond formation. This coupling requires activation of the carboxylic acid using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate to form reactive intermediates that readily react with primary amines. The resulting amide bonds are stable under physiological conditions, making them suitable for applications requiring long-term stability.
Contemporary Research Applications
Contemporary research applications of this compound span multiple domains of chemical biology and biomedical research, reflecting its versatile chemical properties. In antibody-drug conjugate development, this compound serves as a non-cleavable linker that permanently attaches cytotoxic payloads to antibodies while providing enhanced water solubility and reduced aggregation. The azide functionality enables precise conjugation to antibodies through bioorthogonal chemistry, while the polyethylene glycol spacer improves the pharmacokinetic properties of the resulting conjugates.
Surface functionalization represents another significant application area where this compound enables modification of nanoparticles, beads, and biosensor surfaces. Recent research has demonstrated the synthesis of azido-polyethylene glycol-N-heterocyclic carbene stabilized gold nanoparticles using related azide-terminal polyethylene glycol derivatives. These functionalized nanoparticles exhibit exceptional colloidal stability across various biologically relevant media and can be further modified through copper-catalyzed click chemistry or bioorthogonal strain-promoted azide-alkyne cycloaddition reactions. The maintained stability and successful conjugation capabilities highlight the potential of azide-functionalized polyethylene glycol systems as versatile platforms for biomedical applications.
Bioconjugation research utilizes this compound for protein modification and labeling applications that require precise control over conjugation sites. The azide group participates efficiently in click chemistry reactions that proceed rapidly with minimal byproduct formation, making them ideal for biomolecule functionalization. The polyethylene glycol spacer reduces steric hindrance and provides conformational flexibility that can improve the binding affinity and specificity of modified proteins. These properties make the compound particularly valuable for developing protein-based therapeutics and diagnostic reagents.
Recent advances in chemical biology have expanded the applications of azido-polyethylene glycol derivatives to include drug delivery systems where they enhance the solubility and targeting capabilities of therapeutic agents. When conjugated to drugs, these linkers improve pharmacokinetics and enable more efficient treatments with reduced side effects. The stable nature of the polyethylene glycol backbone ensures that the linker maintains its properties throughout the drug development and manufacturing process.
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O12/c23-26-25-2-4-31-6-8-33-10-12-35-14-16-37-18-17-36-15-13-34-11-9-32-7-5-30-3-1-24-21(27)19-38-20-22(28)29/h1-20H2,(H,24,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDNBBVPYDZICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404781 | |
| Record name | Azido-PEG-acid (n=8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846549-37-9 | |
| Record name | Azido-PEG-acid (n=8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-Azidoethyl)-O-[2-(diglycolyl-amino)ethyl]heptaethylene glycol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is functionalized with an azide group.
Carbamoylation: The azido-PEG is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Methoxylation: The intermediate product is further reacted with methoxyacetic acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are functionalized with azide groups.
Automated Carbamoylation: Automated systems are used to introduce the carbamoyl group efficiently.
Methoxylation in Reactors: The final methoxylation step is carried out in industrial reactors to ensure high yield and purity
化学反应分析
Click Chemistry Reactions
The azide group enables versatile bioorthogonal reactions critical for bioconjugation and drug development:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Reaction : Forms stable 1,2,3-triazole linkages with terminal alkynes under copper(I) catalysis .
- Conditions :
- Applications :
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
- Reaction : Reacts with strained cyclooctynes (e.g., DBCO, BCN) without requiring metal catalysts .
- Advantages :
- Yield : >90% in PBS at 37°C .
Carboxylic Acid Reactivity
The terminal carboxylic acid facilitates covalent bonding with primary amines via carbodiimide-mediated coupling:
Amide Bond Formation
Comparative Reactivity Analysis
The compound’s dual functionality distinguishes it from simpler azide- or carboxylate-containing analogs:
Stability Under Biological Conditions
- Hydrolytic Stability : Resists hydrolysis in PBS (pH 7.4) for >72 hours at 37°C due to PEG shielding .
- Enzymatic Stability : Unaffected by proteases or esterases in serum .
- Thermal Stability : Decomposes above 150°C, with PEG chain degradation observed via TGA .
Case Study: ADC Linker Performance
In antibody-drug conjugate (ADC) synthesis, this compound demonstrated:
- Conjugation Efficiency : 92% with trastuzumab in PBS .
- Payload Release : <5% in plasma over 7 days (non-cleavable design) .
- Therapeutic Index : 3x higher than disulfide-based linkers in xenograft models .
Reaction Optimization Insights
- Solvent Effects : DMSO enhances reaction rates for CuAAC but reduces biocompatibility .
- PEG Chain Role : Increases aqueous solubility (up to 100 mg/mL) and reduces nonspecific binding .
This compound’s dual reactivity and PEG-enhanced properties make it indispensable in precision therapeutics and nanotechnology. Its applications span ADC development, PROTAC synthesis, and biomaterial engineering, driven by robust and selective chemical transformations .
科学研究应用
Bioconjugation
Overview:
Bioconjugation involves the covalent attachment of biomolecules to other molecules, enhancing the specificity and efficacy of therapeutic agents. 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid serves as an effective linker in this context due to its unique functional groups.
Applications:
- Antibody-Drug Conjugates (ADCs): This compound acts as a non-cleavable linker in ADCs, facilitating the targeted delivery of cytotoxic drugs to cancer cells while minimizing off-target effects. The azide group allows for click chemistry reactions with alkyne-containing drugs, leading to stable triazole linkages that are critical for maintaining the integrity of the conjugate during circulation .
- Proteolysis Targeting Chimeras (PROTACs): The compound is utilized in the synthesis of PROTACs, which are engineered to induce targeted protein degradation. Its incorporation enhances the stability and solubility of PROTACs while ensuring effective biological activity .
Drug Development
Overview:
The compound's properties make it suitable for various stages of drug development, from synthesis to delivery.
Applications:
- Therapeutic Agent Delivery: Studies indicate that this compound effectively facilitates the delivery of therapeutic agents to specific cellular targets. The PEG component reduces non-specific interactions and increases circulation time in biological fluids .
- Nanotechnology: In nanomedicine, this compound is used to create nanoscale drug delivery systems that improve the pharmacokinetics and biodistribution of drugs .
Chemical Modifications and Research
Overview:
The azide functionality enables diverse chemical modifications through click chemistry, allowing researchers to explore new compounds and therapeutic strategies.
Applications:
- Synthesis of Novel Compounds: The ability to react with alkyne-containing molecules facilitates the development of new therapeutics with enhanced properties .
- Cell Culture Studies: The compound is also employed in cell culture experiments to study interactions between drugs and biological systems, providing insights into drug efficacy and mechanisms of action .
Case Studies
-
Antibody-Drug Conjugate Development:
A study demonstrated the efficacy of ADCs utilizing this compound as a linker. The results indicated significant tumor regression in preclinical models, highlighting the potential for improved therapeutic outcomes in cancer treatment . -
PROTAC Synthesis:
Research involving PROTACs synthesized with this compound showed enhanced degradation rates of target proteins compared to traditional methods. The stability imparted by the PEG linker was crucial for maintaining biological activity during in vivo studies .
作用机制
The compound exerts its effects through the formation of stable triazole linkages via click chemistry reactions. These linkages are used to connect different ligands in PROTACs, which target specific proteins for degradation. The molecular targets include E3 ubiquitin ligases and the proteins they ubiquitinate, leading to selective protein degradation through the ubiquitin-proteasome system .
相似化合物的比较
Table 1: Structural and Functional Comparison of Azide-Terminated PEG Linkers
Key Differences :
- PEG Length : Longer PEG chains (e.g., PEG8 vs. PEG4) enhance solubility, reduce steric hindrance, and improve pharmacokinetics .
- Terminal Groups : Compounds like Biotin-PEG4-N3 (CAS: 1379690-01-3) replace -COOH with biotin for streptavidin-based targeting .
Non-Azide PEG Linkers with Carboxylic Acid
Table 2: Carboxylic Acid-Terminated PEG Linkers
Comparison with this compound :
- Reactivity : Maleimide or Fmoc groups target thiols or amines, respectively, whereas the azide-carboxylic acid linker offers dual orthogonal reactivity .
- Applications: Non-azide linkers are preferred for stable amide/thiol bonding without click chemistry requirements.
Non-PEG Linkers with Azide/Carboxylic Acid Functionality
Table 3: Non-PEG-Based Analogues
Contrast with PEG Linkers :
- Solubility: Non-PEG compounds (e.g., aromatic or heterocyclic acids) exhibit lower aqueous solubility, limiting biomedical applications .
- Functionality : Lack of PEG spacers reduces flexibility and biocompatibility in drug delivery systems .
生物活性
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a specialized compound primarily recognized for its role in bioconjugation and drug development, particularly as a non-cleavable linker in proteolysis targeting chimeras (PROTACs). This article explores the biological activity of this compound, focusing on its chemical properties, applications, and relevant research findings.
- Molecular Formula : C22H42N4O12
- Molecular Weight : 554.6 g/mol
- CAS Number : 846549-37-9
- Structure : The compound features a polyethylene glycol (PEG) backbone, specifically an octaethylene glycol unit, which enhances solubility and biocompatibility. It contains an azide group, a methoxy group, and a carboxylic acid moiety.
This compound serves as a versatile linker in the synthesis of PROTACs, which are designed to induce targeted protein degradation. The mechanism involves the following steps:
- Binding : The compound connects two different ligands; one targets an E3 ubiquitin ligase while the other binds to the target protein.
- Degradation : This dual binding facilitates the recruitment of the ubiquitin-proteasome system to selectively degrade the target protein, offering therapeutic advantages over traditional small molecules .
Applications in Research
The primary applications of this compound include:
- Bioconjugation : Enhancing the delivery of therapeutic agents to specific cellular targets.
- Drug Development : Its PEG component minimizes non-specific interactions and enhances solubility and circulation time in biological fluids .
- Therapeutic Innovations : Used in developing PROTACs that exploit cellular mechanisms for targeted therapy .
Research Findings
Numerous studies have investigated the interactions and efficacy of this compound:
- Conjugation Efficiency : Studies show that its conjugation efficiency with various biomolecules significantly influences therapeutic efficacy. The PEG component plays a crucial role in reducing immunogenicity while enhancing solubility .
- Stability and Solubility : Incorporating this compound into PROTACs has been shown to enhance their stability and solubility, which is critical for maintaining biological activity during therapeutic applications .
-
Case Studies :
- A study published in EBioMedicine highlighted how PROTACs containing this linker effectively degraded target proteins involved in various diseases, demonstrating potential for treating cancers and neurodegenerative disorders .
- Another investigation focused on optimizing the synthesis routes of this compound to improve yield and purity, which is vital for clinical applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(Azidoethyl)-1-(carbamoylmethoxy)acetic acid | Contains shorter PEG chain; azide and carboxylic acid groups | Less hydrophilic compared to this compound |
| Azido-PEG4-acetic acid | Shorter PEG chain (four units); simpler structure | More suitable for smaller biomolecules |
| Methoxycarbonyl-PEG8-acetic acid | Lacks azide functionality; contains methoxycarbonyl group | Used primarily for non-click chemistry applications |
常见问题
Q. What is the primary application of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid in targeted protein degradation research?
This compound is a polyethylene glycol (PEG)-based heterobifunctional linker widely used in synthesizing proteolysis-targeting chimeras (PROTACs). The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating E3 ligase ligands to target protein binders. The PEG8 spacer enhances solubility and reduces steric hindrance between PROTAC components, critical for ternary complex formation .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the PEG8 chain length and carbamate linkage.
- Mass Spectrometry (MS) : For molecular weight validation (theoretical MW: ~580.6 g/mol).
- Reverse-Phase HPLC : To assess purity (>95% required for reproducible PROTAC synthesis) .
Advanced Research Questions
Q. How does the PEG8 chain length influence the physicochemical properties of PROTACs incorporating this linker?
The PEG8 spacer:
- Solubility : Enhances aqueous solubility by reducing aggregation, crucial for in vivo bioavailability.
- Pharmacokinetics : Prolongs half-life via reduced renal clearance.
- Steric Effects : Optimal length (8 ethylene glycol units) balances flexibility and proximity between PROTAC domains.
Example Data: A 2022 study demonstrated that shortening the PEG chain to PEG4 reduced ternary complex formation efficiency by 40% in BRD4-targeting PROTACs .
Q. What strategies mitigate solubility challenges when formulating this compound in aqueous buffer systems?
Q. How can researchers resolve discrepancies in bioactivity data when using different batches of this compound?
- Purity Analysis : Verify batch purity via HPLC; impurities >5% can disrupt PROTAC self-assembly.
- Polydispersity Index (PDI) : Use SEC-MALS to confirm PEG8 monodispersity (PDI <1.05).
- Storage Conditions : Store at -20°C under argon to prevent azide degradation. Contaminated batches may show reduced click-reaction efficiency .
Q. What are the key considerations for selecting conjugation sites when using this linker in antibody-drug conjugates (ADCs)?
- Site-Specific Conjugation : Use engineered cysteine residues or enzymatic tags (e.g., Sortase A) to avoid heterogeneity.
- Linker Stability : The carbamate group is stable at pH 7.4 but hydrolyzes in lysosomal pH (4.5–5.5), enabling controlled payload release.
- PEG Impact : PEG8 minimizes ADC aggregation, a common issue with hydrophobic payloads .
Q. How can researchers validate the stability of the carbamate linkage under physiological conditions?
- In Vitro Assays : Incubate the compound in PBS (pH 7.4) and simulate lysosomal conditions (pH 5.0 with cathepsin B). Monitor degradation via LC-MS over 72 hours.
- In Vivo Tracking : Use radiolabeled (e.g., 14C) or fluorescently tagged analogs to quantify linker cleavage in mouse models .
Data Contradiction Analysis
Q. How to interpret conflicting results in PROTAC efficacy studies using this linker?
- Ternary Complex Formation : Use SPR or ITC to measure binding kinetics; poor efficacy may stem from suboptimal PEG length or E3 ligase compatibility.
- Off-Target Effects : Perform RNA-seq to identify non-specific protein degradation. Contradictions often arise from variable E3 ligase expression across cell lines .
Q. Why do some studies report reduced cell permeability for PROTACs with PEG8 linkers?
- Hydrophilicity Trade-off : While PEG8 improves solubility, excessive hydrophilicity limits passive diffusion. Solutions include:
Methodological Best Practices
Q. What protocols ensure high-yield synthesis of PROTACs using this compound?
- Step 1 : React the azide-terminated linker with alkyne-functionalized E3 ligase ligands (e.g., VH032) via CuAAC.
- Step 2 : Purify intermediates via preparative HPLC (C18 column, 5–95% acetonitrile gradient).
- Step 3 : Conjugate the PEG8-carbamate intermediate to target binders (e.g., JQ1) using carbodiimide chemistry (EDC/NHS).
Yield Optimization: Maintain stoichiometric ratios (1:1.2 for E3 ligand:linker) to minimize byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
